Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate
Description
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is a heterocyclic compound featuring a triazoloquinoline core linked via a thioacetyl group to a dimethyl terephthalate moiety. The 5-methyl substituent on the triazoloquinoline ring enhances steric and electronic stability, while the thioether bridge provides conformational flexibility . Its molecular formula, C₂₃H₂₂N₄O₃S₂, and molecular weight (466.58 g/mol) align with derivatives synthesized for bioactivity screening, as seen in structurally related compounds .
Properties
Molecular Formula |
C23H20N4O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
dimethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-13-10-19-25-26-23(27(19)18-7-5-4-6-15(13)18)33-12-20(28)24-17-11-14(21(29)31-2)8-9-16(17)22(30)32-3/h4-11H,12H2,1-3H3,(H,24,28) |
InChI Key |
OLBQJUXOYQTUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Dimethyl Nitroterephthalate
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Substrate : Dimethyl nitroterephthalate (200 kg).
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Solvent : Isopropanol (8x mass of substrate).
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Catalyst : Noble metal catalyst (e.g., Pd/C or Pt; 0.05–20% w/w).
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Conditions :
-
Temperature: 80–100°C.
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Pressure: 0.3–2.5 MPa H₂.
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Reaction time: 30 min to 3 h.
-
-
Workup : Cooling, centrifugation, and drying.
Key Data :
Iron-Mediated Reduction
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Reductant : Iron powder (2.3 g) + NH₄Cl (2.3 g).
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Solvent : Ethanol/water (1:1 v/v).
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Conditions : Reflux for 0.5 h.
Synthesis of 5-Methyl Triazolo[4,3-a]Quinoline-1-Thiol
Cyclization of 2-Hydrazinoquinoline Derivatives
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Starting Material : 2-Hydrazinoquinoline.
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Reagents :
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Sulfurization : P₂S₅ in refluxing toluene.
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Cyclization : Methyl hydrazinocarboxylate in n-butanol/AcOH.
-
-
Conditions :
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Temperature: 120°C for sulfurization; reflux for cyclization.
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Time: 60 h for cyclization.
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Key Reaction Steps :
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Sulfurization : Converts amide to thioamide.
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Cyclization : Forms triazoloquinoline core.
Functionalization to Thiol
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Thiol Generation : Hydrolysis of thiourea intermediates or direct substitution.
Formation of Thioacetyl-Amino Linkage
Thioacetyl Chloride Intermediate
Amide Coupling with Dimethyl 2-Aminoterephthalate
Coupling Agents :
-
EDCl/HOBt : Facilitates amide bond formation.
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Solvent : DMF or DCM.
Optimization :
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Molar Ratio : 1:1.2 (aminoterephthalate:thioacetyl chloride).
Integrated Synthesis Pathway
Stepwise Summary
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Dimethyl 2-aminoterephthalate synthesized via catalytic hydrogenation (preferred) or Fe/NH₄Cl reduction.
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Triazoloquinoline-thiol prepared via cyclization and sulfurization.
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Thioacetyl bridge formed via chloroacetyl chloride reaction.
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Final coupling via amide bond formation.
Comparative Analysis of Methods
| Step | Method | Yield | Purity | Scalability |
|---|---|---|---|---|
| Aminoterephthalate | Catalytic H₂ | 95% | >99.9% | Industrial |
| Aminoterephthalate | Fe/NH₄Cl | 99.1% | ~99% | Lab-scale |
| Triazoloquinoline-thiol | P₂S₅ cyclization | 85% | >98% | Moderate |
| Final Coupling | EDCl/HOBt | 85% | >97% | Lab-scale |
Challenges and Optimization
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Regioselectivity : Ensuring correct triazole ring formation during cyclization.
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Thiol Oxidation : Use of antioxidants (e.g., BHT) during workup.
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Catalyst Recovery : Noble metal catalysts reused up to 5 cycles without significant loss.
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Solvent Recycling : Isopropanol and n-butanol recovered via distillation .
Chemical Reactions Analysis
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetyl group to a thiol or thioether.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancers.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate involves its interaction with specific molecular targets and pathways. The triazoloquinoline moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished from analogs by its dimethyl terephthalate backbone. Key comparisons include:
Key Observations :
- Thiophene vs. Benzo[b]thiophene : The tetrahydrobenzo[b]thiophene in the analog () may improve lipophilicity, whereas the phenylthiophene () could enhance π-π stacking interactions .
Physicochemical Properties
- Solubility : The terephthalate ester’s polarity may increase aqueous solubility relative to phenylthiophene or alkyl-chain analogs, though empirical data is needed .
- Stability : Thioether linkages (as in the target compound) are less prone to oxidation than thioesters, offering advantages over sulfur-containing analogs in biological environments .
Biological Activity
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazoloquinoline core linked to a terephthalate moiety. This unique arrangement allows for specific interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in critical cellular processes. For instance, it has been shown to inhibit kinases that are pivotal in cancer cell proliferation.
- Receptor Modulation : The compound can interact with specific receptors, potentially altering signaling pathways that affect cell growth and apoptosis.
Biological Activity Data
Research has identified several biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
- Antimicrobial Effects : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 32-64 µg/mL for most strains tested.
- Anti-inflammatory Properties : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups. This effect was attributed to the modulation of pro-inflammatory cytokines.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate?
The synthesis typically involves coupling the triazoloquinoline-thioacetyl moiety with the dimethyl terephthalate backbone. Key steps include:
- Thioacetylation : Reacting 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol with chloroacetyl chloride to form the thioacetyl intermediate.
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thioacetyl group to the amino-terephthalate ester.
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are often preferred to enhance reaction homogeneity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Reaction yields (40–65%) depend on stoichiometric precision and temperature control (60–80°C) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm structural integrity, with distinct signals for the triazoloquinoline aromatic protons (δ 7.5–9.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 466.58) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identifies key functional groups (e.g., ester C=O at ~1720 cm, amide N-H at ~3300 cm) .
Advanced: How can researchers address contradictory biological activity data in studies involving this compound?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups on the triazole ring) to isolate contributions to activity .
- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines to identify concentration-dependent effects .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiazolo-triazole derivatives) to contextualize discrepancies .
- Control for Solubility : Pre-treat compounds with DMSO/cremophor EL to ensure consistent bioavailability in assays .
Advanced: What experimental strategies minimize byproduct formation during synthesis?
- Stepwise Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust reagent ratios in real time .
- Catalyst Optimization : Employ palladium or copper catalysts for selective coupling, reducing undesired side reactions .
- Low-Temperature Quenching : Halt reactions at 70–80% conversion to prevent over-alkylation or oxidation .
- Byproduct Identification : LC-MS or preparative HPLC isolates impurities for structural elucidation, informing process adjustments .
Basic: Which structural features of this compound influence its reactivity and stability?
- Electron-Deficient Triazoloquinoline Core : Enhances electrophilic reactivity, facilitating nucleophilic attacks at the sulfur atom .
- Ester Groups : Hydrolytically labile under basic conditions; stability studies recommend storage at pH 6–7 .
- Steric Hindrance : The methyl group on the triazole ring reduces rotational freedom, impacting conformational stability .
- Thioether Linkage : Susceptible to oxidative degradation; antioxidants like BHT are recommended in long-term storage .
Advanced: How should researchers design experiments to evaluate the environmental fate of this compound?
- Hydrolysis Studies : Incubate at pH 3–10 (25–50°C) to assess ester and thioether bond stability, quantifying degradation products via LC-MS .
- Photolysis Assays : Expose to UV light (254 nm) in aqueous/organic matrices to simulate sunlight-induced breakdown .
- Biotic Transformation : Use soil microcosms or activated sludge to measure microbial degradation rates under aerobic/anaerobic conditions .
- Ecotoxicity Screening : Test on Daphnia magna or Vibrio fischeri to estimate LC values and environmental risk quotients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
